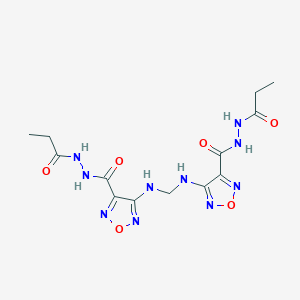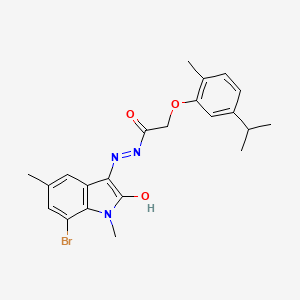![molecular formula C16H15N3O5S B6078070 ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate, also known as ethyl 2-(4-nitrophenyl)-4-methylthiazole-5-carboxylate, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the thiazole family of organic compounds and has shown promising results in various studies.
作用机制
The mechanism of action of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to act as a chelator for metal ions such as copper (II) and zinc (II) by forming a complex with them. This complexation results in a change in the fluorescence properties of the compound, which can be used for the detection of these metal ions. In the case of photodynamic therapy, the compound is believed to generate reactive oxygen species (ROS) upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate have been studied in various in vitro and in vivo models. It has been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. It has also been shown to have antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate in lab experiments is its high sensitivity and selectivity for metal ions such as copper (II) and zinc (II). It also has low toxicity towards normal cells and tissues, making it a promising candidate for further development as a photosensitizer for PDT. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in biological systems.
未来方向
There are several future directions for the study of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Another area of research could be the further investigation of its potential as a photosensitizer for PDT in cancer treatment, as well as its antimicrobial activity against various bacterial strains. Additionally, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy in biological systems.
合成方法
The synthesis of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate involves the reaction of ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate 2-amino-4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylatethiazole-5-carboxylate with 4-nitrophenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylateformamide (DMF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
Ethyl 4-methyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate has been studied for its potential applications in various scientific research fields. It has shown promising results as a fluorescent probe for the detection of metal ions such as copper (II) and zinc (II) in biological systems. It has also been studied for its potential as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, it has shown antimicrobial activity against various bacterial strains and has been studied for its potential as an antibacterial agent.
属性
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-3-24-15(21)14-10(2)17-16(25-14)18-13(20)9-6-11-4-7-12(8-5-11)19(22)23/h4-9H,3H2,1-2H3,(H,17,18,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTUHSSAXLUSJF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)

![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)